molecular formula C8H14F4N2O2 B12976914 1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate

1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate

Cat. No.: B12976914
M. Wt: 246.20 g/mol
InChI Key: XRPQYGCVIJLEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H14F4N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate typically involves the reaction of azetidine with 3-fluoropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt[2][2].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis[2][2].

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoropropyl)azetidin-3-amine 2,2,2-trifluoroacetate is unique due to its specific combination of fluorine and trifluoroacetate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H14F4N2O2

Molecular Weight

246.20 g/mol

IUPAC Name

1-(3-fluoropropyl)azetidin-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13FN2.C2HF3O2/c7-2-1-3-9-4-6(8)5-9;3-2(4,5)1(6)7/h6H,1-5,8H2;(H,6,7)

InChI Key

XRPQYGCVIJLEQY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CCCF)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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